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molecular formula C9H13NO B2919086 3-(6-Methylpyridin-3-yl)propan-1-ol CAS No. 50542-82-0

3-(6-Methylpyridin-3-yl)propan-1-ol

Cat. No. B2919086
M. Wt: 151.209
InChI Key: AFJHHIDLQVUQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173820B2

Procedure details

To a suspension of ethyl 3-(6-methyl-3-pyridinyl)propanoate (500 mg, 2.59 mmol) in tetrahydrofuran (15 ml) at 0° C., LiAlH4 (1.42 ml, 2.85 mmol) was added dropwise. When the addition was complete, the ice bath was removed and the reaction stirred at room temperature for 1 hour. Wet THF was added dropwise until a white solid precipitated and the evolution of gas ceased. The solid was filtered off, washed twice with Et2O and the filtrate evaporated under vacuum to afford the title compound (403 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10](OCC)=[O:11])=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=CC=C(C=N1)CCC(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.42 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
Wet THF was added dropwise until a white solid
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed twice with Et2O
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C(C=N1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 403 mg
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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